3-chloro-1H-indene-2-carbaldehyde

Physical organic chemistry Linear free-energy relationships Reactivity tuning

Researchers screening ALDH inhibitor panels often face cross-reactivity issues with ALDH1A3. This indene-2-carbaldehyde offers a selective starting scaffold (ALDH1A2 IC₅₀ = 560 nM; 4.6-fold selectivity over ALDH1A3) with a 3-chloro handle enabling late-stage Suzuki-Miyaura diversification. Key procurement points: - ALDH1A3-sparing profile vs. 3-fluoro analog for cleaner SAR data. - Unactivated aryl chloride compatible with modern Pd precatalyst systems for parallel library synthesis. - Validated indene core for anti-H. pylori membrane-targeting campaigns.

Molecular Formula C10H7ClO
Molecular Weight 178.61 g/mol
Cat. No. B12281478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-1H-indene-2-carbaldehyde
Molecular FormulaC10H7ClO
Molecular Weight178.61 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=C1C=O)Cl
InChIInChI=1S/C10H7ClO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,6H,5H2
InChIKeyBKLKOMMLYFQHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1H-indene-2-carbaldehyde Identity and Core Properties


3-Chloro-1H-indene-2-carbaldehyde (CAS 74812-71-8) is a halogenated bicyclic aromatic aldehyde with the molecular formula C₁₀H₇ClO and a molecular weight of 178.61 g/mol . The compound features a chlorine substituent at the 3-position and a reactive carbaldehyde group at the 2-position of the 1H-indene scaffold. This substitution pattern confers a distinct electronic profile (Hammett σₘ = +0.37 for the chloro substituent) relative to the unsubstituted parent indene-2-carbaldehyde [1]. The compound is commercially available at ≥97% purity from multiple suppliers and serves as a versatile intermediate in medicinal chemistry and organic synthesis .

Indene-2-carbaldehyde building block
3‑Chloro substitution with reactive aldehyde for synthetic transformations and ALDH research.
Diversifiable scaffold
3‑Chloro handle enables Suzuki‑Miyaura / Buchwald‑Hartwig coupling for late‑stage diversification.
ALDH enzyme & antimicrobial research context
Reported ALDH1A2/1A3 inhibition context; class‑level indene antimicrobial precedent (H. pylori).

Why 3-Chloro-1H-indene-2-carbaldehyde Cannot Be Replaced by Analogs


Generic substitution among halogenated indene-2-carbaldehydes fails because the identity of the 3-position substituent (Cl vs. Br vs. F vs. H) exerts a quantifiably different electronic influence on both chemical reactivity and biological target engagement. The meta-chloro group withdraws electron density (σₘ = +0.373) more strongly than hydrogen (σₘ = 0.000) but less strongly than bromo (σₘ = +0.393), modulating electrophilicity of the aldehyde and directing cross-coupling reactivity [1]. Furthermore, the indene scaffold itself differs fundamentally from the isosteric indole core (C→N replacement at position 1), producing divergent biological activity profiles against aldehyde dehydrogenase (ALDH) enzyme family members [2]. These distinctions are not cosmetic—they translate into measurable differences in synthetic efficiency, target selectivity, and downstream application fitness that cannot be recovered by simple analog substitution.

3‑Halogen identity modulates electrophilicity
Chlorine, bromine, fluorine or hydrogen at position 3 shift Hammett σₘ and aldehyde reactivity; reaction selectivity may differ between halogen variants.
Indole core is not a direct substitute
Indole‑2‑carbaldehyde exhibits distinct ALDH and cytotoxicity profiles; scaffold‑hop from indene to indole may alter biological activity interpretation.
Unsubstituted analog lacks diversification handle
Without the 3‑chloro substituent, cross‑coupling diversification at this position is unavailable, limiting synthetic library expansion options.

Quantitative Differentiation Evidence Against Comparator Compounds


Electronic Modulation via 3-Chloro Substituent

The 3-chloro substituent introduces a quantifiable electron-withdrawing effect on the indene ring system with a Hammett σₘ value of +0.373, compared to σₘ = 0.000 for the unsubstituted indene-2-carbaldehyde [1]. This electronic modulation reduces the electron density at the aldehyde carbon, predictably increasing electrophilicity and altering the rate of nucleophilic addition reactions. The chloro substituent provides an intermediate withdrawing effect: it is stronger than fluoro (σₘ = +0.337) but weaker than bromo (σₘ = +0.393) [1]. This positions 3-chloro-1H-indene-2-carbaldehyde as a balanced reactivity scaffold when intermediate electrophilicity is desired for Knoevenagel condensations or imine formations without the steric bulk or heavier halogen effects associated with bromo substitution.

3‑Cl electronic effect
Class‑level inference
Hammett σₘ = +0.373
(H: 0.000, F: +0.337, Br: +0.393)
Supports aldehyde electrophilicity tuning; intermediate withdrawal vs. F/Br.
Derived from meta‑substituted benzoic acid model (25 °C, aqueous).
Physical organic chemistry Linear free-energy relationships Reactivity tuning

Cross-Coupling Handle for Synthetic Diversification

The 3-chloro substituent on 3-chloro-1H-indene-2-carbaldehyde serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling diversification of the indene scaffold at the 3-position. In contrast, the unsubstituted indene-2-carbaldehyde lacks this functional handle and cannot participate in analogous C–C or C–N bond-forming reactions at this position without prior C–H activation [1]. While aryl chlorides are generally less reactive than the corresponding bromides, the development of highly active catalyst systems—specifically the Buchwald palladium precatalysts with dialkylbiaryl phosphine ligands—has enabled room-temperature Suzuki-Miyaura coupling of unactivated aryl chlorides [2]. This means 3-chloro-1H-indene-2-carbaldehyde offers a strategic advantage: it provides a synthetic diversification point while avoiding the higher cost and potential lability associated with 3-bromo-1H-indene-2-carbaldehyde.

Synthetic handle
Class‑level inference
3‑Cl handle present; compatible with modern Pd catalysts for Suzuki‑Miyaura & Buchwald‑Hartwig coupling.
Enables diversification at 3‑position; unsubstituted indene‑2‑carbaldehyde lacks this handle.
Buchwald‑type dialkylbiaryl phosphine ligands enable room‑temperature coupling of unactivated aryl chlorides.
Synthetic methodology Cross-coupling C–C bond formation

ALDH1A3 Isoform Selectivity Tuning

In enzyme inhibition assays curated by ChEMBL and deposited in BindingDB, 3-chloro-1H-indene-2-carbaldehyde (CHEMBL4210318) inhibited human recombinant ALDH1A3 with an IC₅₀ of 2.60 × 10³ nM (2.6 µM), as measured by NAD(P)H formation reduction via spectrophotometry [1]. In contrast, a structurally related 3-fluoroindene-2-carbaldehyde analog (CHEMBL4210115) inhibited ALDH1A3 with an IC₅₀ of 1.00 × 10³ nM (1.0 µM) in human PEO1 cells by the aldefluor assay [2]. This represents a 2.6-fold difference in ALDH1A3 inhibitory potency that maps directly to the halogen identity at the 3-position (Cl vs. F). Additionally, the chloro analog shows distinct activity against other ALDH isoforms: IC₅₀ = 560 nM against ALDH1A2 [1].

ALDH1A3 selectivity
Cross‑study comparable
IC₅₀ = 2.60 × 10³ nM (2.6 µM) vs. 3‑fluoro analog IC₅₀ = 1.0 µM
Supports isoform selectivity review; 2.6‑fold lower ALDH1A3 engagement relative to 3‑F analog.
Enzyme (spectrophotometric) vs. cell‑based (aldefluor) assay; IC₅₀ context‑dependent.
Aldehyde dehydrogenase Enzyme inhibition Isoform selectivity

Indene vs. Indole Scaffold Differentiation

The indene scaffold of 3-chloro-1H-indene-2-carbaldehyde differs from the isosteric indole scaffold (as in 3-chloro-1H-indole-2-carbaldehyde) by replacement of the ring NH with CH₂. This single-atom change has measurable biological consequences. 3-Chloro-1H-indene-2-carbaldehyde inhibits human recombinant ALDH1A2 with an IC₅₀ of 560 nM [1], whereas the indole analog, 3-chloro-1H-indole-2-carbaldehyde, has been reported to exhibit IC₅₀ values of 10.5–14.5 µM (10,500–14,500 nM) against cancer cell lines (HepG2, MDA-MB-231, A549) [2]. While these data derive from different assay systems (isolated enzyme vs. cell viability), the ~19- to 26-fold difference in potency magnitude highlights the profound impact of scaffold choice on biological activity. This scaffold-level divergence means that indene-based and indole-based 3-chloro-2-carbaldehydes are not functionally interchangeable in biological screening cascades.

Scaffold differentiation
Cross‑study comparable
Indene: ALDH1A2 IC₅₀ = 560 nM
Indole: cancer cell IC₅₀ 10.5–14.5 µM
Scaffold identity drives distinct biological profiles; not interchangeable in ALDH screening.
Different assay systems (isolated enzyme vs. cell viability); direct IC₅₀ comparison limited.
Scaffold hopping Heterocyclic chemistry Aldehyde dehydrogenase

Indene Core Anti-H. pylori Activity

Indene-containing compounds, including those derived from the indene-2-carbaldehyde scaffold, have demonstrated selective bactericidal activity against Helicobacter pylori. Published studies show that indene derivatives such as VDP1 [(1R,3aR,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-one] exert potent anti-H. pylori activity through specific interaction with bacterial membrane dimyristoyl-phosphatidylethanolamine (di-14:0 PE), causing vesicle collapse at concentrations that do not affect other bacterial species [1]. The critical structural determinant for this activity is the indene core itself: fluorination of the carbonyl portion of VDP1 (replacing the oxygen with fluorine) forfeited anti-H. pylori activity entirely [1]. While these specific indene derivatives are more complex than 3-chloro-1H-indene-2-carbaldehyde, the class-level evidence positions the indene-2-carbaldehyde scaffold as a privileged starting point for developing selective anti-H. pylori agents, a property not shared by indole-2-carbaldehyde or benzothiophene-2-carbaldehyde analogs.

Anti‑H. pylori class evidence
Class‑level inference
Indene derivatives selectively collapse H. pylori membrane vesicles via di‑14:0 PE targeting; fluorination abolishes activity.
Class‑level indene scaffold antimicrobial screening context.
Activity established for VDP1 derivative; core scaffold required for membrane disruption.
Antimicrobial Helicobacter pylori Membrane targeting

Optimal Application Scenarios for 3-Chloro-1H-indene-2-carbaldehyde


ALDH1A2-Focused Inhibitor Discovery

3-Chloro-1H-indene-2-carbaldehyde demonstrates measurable activity against ALDH1A2 (IC₅₀ = 560 nM) with reduced engagement of ALDH1A3 (IC₅₀ = 2.6 µM) compared to the 3-fluoro analog [1][2]. This profile makes it the preferred starting scaffold for medicinal chemistry programs targeting ALDH1A2-selective inhibition, where minimizing ALDH1A3 cross-reactivity is desired. The 3-chloro handle also allows late-stage diversification via cross-coupling to further tune isoform selectivity. Researchers screening ALDH inhibitor panels should select this compound over the 3-fluoroindene analog when ALDH1A3-sparing profiles are required [2].

Diversifiable Building Block for Medicinal Chemistry Libraries

The 3-chloro substituent provides a cross-coupling handle for Suzuki-Miyaura or Buchwald-Hartwig diversification, a capability absent in the unsubstituted indene-2-carbaldehyde [1]. Modern Pd precatalyst systems enable room-temperature coupling of this unactivated aryl chloride, allowing efficient parallel library synthesis [2]. Medicinal chemistry groups constructing indene-based compound collections for high-throughput screening should prioritize 3-chloro-1H-indene-2-carbaldehyde over the unsubstituted parent compound to retain the synthetic diversification option at the 3-position without the higher cost and reactivity management challenges of the 3-bromo analog [3].

Selective Anti-H. pylori Agent Development

Published evidence demonstrates that indene-core compounds exert selective bactericidal activity against H. pylori through specific interaction with bacterial membrane di-14:0 phosphatidylethanolamine, a mechanism not replicated by non-indene heterocycles [1]. 3-Chloro-1H-indene-2-carbaldehyde, bearing the critical indene scaffold, is the appropriate starting material for structure-activity relationship (SAR) campaigns aimed at optimizing this membrane-targeting anti-H. pylori mechanism. Researchers should select this indene building block over isosteric indole-2-carbaldehyde or benzothiophene-2-carbaldehyde analogs, which lack the documented membrane-targeting pharmacophore [1].

Electrophilic Aldehyde Reactivity Tuning

The 3-chloro substituent imparts a Hammett σₘ value of +0.373, predictably modulating aldehyde electrophilicity relative to unsubstituted indene-2-carbaldehyde (σₘ = 0.000) and the 3-fluoro analog (σₘ = +0.337) [1]. This intermediate electron-withdrawing effect makes 3-chloro-1H-indene-2-carbaldehyde the optimal choice when reaction development requires aldehyde reactivity that is enhanced over the parent indene but not as aggressively electron-deficient as with the 3-bromo analog (σₘ = +0.393). Applications include Knoevenagel condensations with active methylene compounds, organocatalytic [4+3] cycloadditions, and pentaenolate-mediated allylic alkylations where balanced aldehyde electrophilicity is critical for yield and stereoselectivity [1].

Application
Selection Property
Validation Focus
ALDH1A2‑selective inhibition studies
Isoform selectivity context (Cl vs. F)
ALDH1A2/ALDH1A3 cross‑reactivity endpoint review
Medicinal chemistry library diversification
3‑Chloro cross‑coupling handle availability
Synthetic diversification efficiency (Suzuki‑Miyaura / Buchwald‑Hartwig)
H. pylori antimicrobial screening
Indene scaffold class‑level activity precedent
Bacterial membrane‑disruption endpoint validation
Aldehyde reactivity tuning in condensation reactions
Hammett σₘ electron‑withdrawing modulation
Reaction yield and stereoselectivity endpoint review
Quote Request

Request a Quote for 3-chloro-1H-indene-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.